1-Azido-2,4-dichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

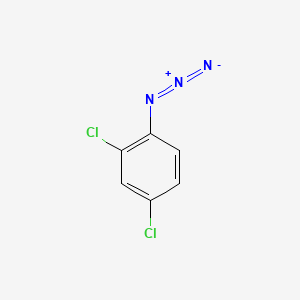

1-Azido-2,4-dichlorobenzene is an organic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of an azido group (-N3) attached to a benzene ring substituted with two chlorine atoms at the 2 and 4 positions. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique reactivity and functional properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-2,4-dichlorobenzene can be synthesized through the nucleophilic substitution reaction of 2,4-dichloronitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance safety and efficiency, given the potentially hazardous nature of azides .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-2,4-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition (click chemistry).

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions:

Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions to form triazoles.

Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.

Major Products Formed:

Triazoles: Formed through click chemistry reactions.

Amines: Formed through reduction reactions.

Applications De Recherche Scientifique

1-Azido-2,4-dichlorobenzene has diverse applications in scientific research:

Organic Synthesis: Utilized in the construction of heterocyclic compounds such as triazoles through azide-alkyne cycloaddition reactions.

Medicinal Chemistry: Employed for bioconjugation in the synthesis of modified nucleosides and nucleotides, which are crucial in drug development and pharmacological applications.

Mécanisme D'action

The mechanism of action of 1-azido-2,4-dichlorobenzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,4-disubstituted triazoles. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of pharmacologically active compounds. The azido group can also be activated through thermal or photolytic methods to release nitrogen, forming reactive nitrenes that facilitate crosslinking in polymers.

Comparaison Avec Des Composés Similaires

1-Azido-2,4-dichlorobenzene can be compared with other azido-substituted benzene derivatives:

1-Azido-4-chlorobenzene: Similar in structure but with only one chlorine substituent, leading to different reactivity and applications.

1-Azido-2,6-dichlorobenzene: Similar in structure but with chlorine substituents at the 2 and 6 positions, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic and research applications.

Activité Biologique

1-Azido-2,4-dichlorobenzene is an organic compound characterized by the presence of an azido group (-N₃) and two chlorine substituents on a benzene ring. Its molecular formula is C₆H₃Cl₂N₃, and it has a molecular weight of approximately 188.016 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique reactivity and potential biological applications.

The biological activity of this compound primarily stems from its azido group, which is known for its ability to participate in click chemistry reactions. In the presence of a copper(I) catalyst, the azido group can react with terminal alkynes to form 1,4-disubstituted triazoles, a reaction that is both highly specific and efficient. This mechanism is pivotal for bioconjugation processes, allowing the attachment of biomolecules to surfaces or other compounds, which is valuable in drug development and diagnostics.

Applications in Medicinal Chemistry

This compound has been employed in the synthesis of modified nucleosides and nucleotides, crucial components in drug development. The click chemistry approach utilizing this compound has led to the development of numerous nucleoside analogs with significant therapeutic potential, particularly in cancer therapy and antiviral treatments.

Table 1: Summary of Biological Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to construct heterocyclic compounds such as triazoles via azide-alkyne cycloaddition. |

| Medicinal Chemistry | Facilitates bioconjugation for modified nucleosides/nucleotides important in pharmacology. |

| Material Science | Acts as a cross-linker in polymer applications enhancing properties for devices like OLEDs. |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

- Synthesis of Heterocycles : Research demonstrated that the compound effectively participates in reactions leading to the formation of nitrogen-containing heterocycles, which are core structures in numerous pharmaceuticals. For instance, using this azide in conjunction with alkyne-functionalized molecules resulted in high yields of triazole derivatives.

- Antimicrobial Activity : Although specific biological activities of this compound are less documented compared to other azide compounds, azides generally exhibit diverse biological properties. Preliminary studies suggest potential antimicrobial effects when incorporated into larger molecular frameworks .

- Environmental Impact Studies : Investigations into exposure levels of various chemicals have identified azide compounds as part of broader studies assessing health risks associated with chemical exposure. This highlights the importance of understanding both the beneficial applications and potential hazards related to such compounds .

Propriétés

IUPAC Name |

1-azido-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVUXRITYOFJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.